N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC16503559
Molecular Formula: C40H46NO2PSSi
Molecular Weight: 663.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H46NO2PSSi |
|---|---|
| Molecular Weight | 663.9 g/mol |
| IUPAC Name | N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45?/m0/s1 |
| Standard InChI Key | ZPKWNQHLTCPFJE-IEVWRSCNSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Introduction
N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organosulfur compound that belongs to the class of sulfinamides. These compounds are characterized by the presence of a sulfinyl group (R-S(=O)-NH2) attached to an amine, which plays a crucial role in their applications in organic synthesis, particularly in asymmetric synthesis and catalysis.
Structural Features
The compound's structure includes a tert-butyl(diphenyl)silyl group attached to a phenyl ring, which is further connected to a diphenylphosphanylethyl moiety. This configuration contributes to its utility in stereoselective synthesis due to its chiral nature.
| Component | Description |
|---|---|
| tert-butyl(diphenyl)silyl | Protecting group for the phenol, enhancing stability and solubility. |
| Diphenylphosphanylethyl | Provides a phosphorus center, potentially useful in catalytic reactions. |
| Sulfinamide moiety | Acts as a chiral auxiliary, facilitating enantioselective synthesis. |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions that require careful control of stereochemistry and functional group compatibility. Key steps may include the formation of the sulfinamide moiety and the attachment of the tert-butyl(diphenyl)silyl group to the phenyl ring.
Applications in Organic Synthesis
Sulfinamides, including this compound, are extensively used as chiral auxiliaries in asymmetric synthesis. They enhance enantioselectivity by stabilizing transition states during nucleophilic attacks, facilitating the selective formation of enantiomers.
| Application | Description |
|---|---|
| Asymmetric Synthesis | Acts as a chiral auxiliary to enhance enantioselectivity. |
| Catalysis | Potential use in catalytic reactions due to the presence of a phosphorus center. |
| Pharmaceutical Development | Contributes to the development of chiral pharmaceuticals. |
Research Findings and Future Directions
Research on sulfinamides highlights their versatility in synthetic organic chemistry. Future studies may focus on optimizing synthesis routes, exploring new applications in catalysis, and developing novel chiral auxiliaries for asymmetric synthesis.
While specific data on N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is limited, its structural features and potential applications align with broader trends in sulfinamide research. Further investigation into its properties and reactivity could reveal new opportunities in organic synthesis and pharmaceutical development.
References:
- EvitaChem: N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide.
- Biocompare: [S(R)]-N-[(1R)-1-[2-((tert-Butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide.
- Google Patents: Method for preparing chiral tert-butyl sulfinamide.
- Organic Syntheses: (+)-2-Methyl-2-Propanesulfinamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume